Ethanol-17O

Quantitative NMR Fuel analysis Oxygenate detection

Ethanol-17O (CAS: 255043-66-4, linear formula CH3CH2¹⁷OH) is a stable oxygen isotope-labeled ethanol where the natural abundance oxygen atom is substituted with the NMR-active oxygen-17 isotope at a typical isotopic purity of 20 atom % ¹⁷O. With a molecular weight of 46.27 (by atom % calculation at 20 atom % ¹⁷O), density of 0.798 g/mL at 25 °C, and boiling point of 78 °C, this compound maintains physicochemical properties nearly identical to natural abundance ethanol while providing a distinctive M+1 mass shift detectable by mass spectrometry and, uniquely, direct NMR detectability of the oxygen nucleus.

Molecular Formula C2H6O
Molecular Weight 47.07 g/mol
CAS No. 255043-66-4
Cat. No. B1507999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol-17O
CAS255043-66-4
Molecular FormulaC2H6O
Molecular Weight47.07 g/mol
Structural Identifiers
SMILESCCO
InChIInChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i3+1
InChIKeyLFQSCWFLJHTTHZ-LBPDFUHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanol-17O CAS 255043-66-4: Stable Oxygen-17 Isotopically Labeled Ethanol for Quantitative NMR and Metabolic Tracing


Ethanol-17O (CAS: 255043-66-4, linear formula CH3CH2¹⁷OH) is a stable oxygen isotope-labeled ethanol where the natural abundance oxygen atom is substituted with the NMR-active oxygen-17 isotope at a typical isotopic purity of 20 atom % ¹⁷O . With a molecular weight of 46.27 (by atom % calculation at 20 atom % ¹⁷O), density of 0.798 g/mL at 25 °C, and boiling point of 78 °C, this compound maintains physicochemical properties nearly identical to natural abundance ethanol while providing a distinctive M+1 mass shift detectable by mass spectrometry and, uniquely, direct NMR detectability of the oxygen nucleus . The ¹⁷O nucleus (nuclear spin I = 5/2) is the only stable oxygen isotope amenable to NMR detection, enabling exclusive and background-free quantification of oxygen-containing compounds in complex matrices [1].

Why Ethanol-17O Cannot Be Substituted by Ethanol-13C, Ethanol-d6, or Natural Abundance Ethanol in Oxygen-Specific Applications


Generic substitution with other ethanol isotopologues or unlabeled ethanol fails when the experimental objective requires oxygen-specific detection, quantification, or tracing. Ethanol-13C and ethanol-d6 label carbon and hydrogen positions respectively, providing no oxygen-nucleus signal for NMR detection; ¹³C NMR detects carbon nuclei only, while ²H NMR suffers from broad quadrupolar linewidths and requires deuterium-specific hardware [1]. Natural abundance ethanol contains only 0.037% ¹⁷O, rendering direct ¹⁷O NMR detection impractical due to sensitivity limitations [2]. In complex matrices such as gasoline, ¹H and ¹³C quantitative NMR methods face severe spectral overlap from hydrocarbon signals, whereas ¹⁷O NMR with ethanol-17O enables exclusive oxygenate detection without matrix interference [1]. The quadrupolar nature of ¹⁷O (I = 5/2) yields relaxation times in the millisecond range, enabling rapid acquisition for quantitative analysis—a property absent in unenriched ethanol [2].

Ethanol-17O Differential Performance Evidence: Quantitative Comparison Against Alternative Tracers and Detection Methods


Ethanol-17O Enables Exclusive Oxygenate Detection in Gasoline: 17O QNMR vs 1H and 13C QNMR

Ethanol-17O enables ¹⁷O quantitative NMR (QNMR) that provides exclusive detection and direct quantification of ethanol and other oxygenates in gasoline, completely unaffected by the hydrocarbon matrix. In contrast, ¹H QNMR and ¹³C QNMR methods suffer from severe spectral overlap with gasoline hydrocarbon signals, requiring complex spectral deconvolution or sample pretreatment. The method using ethanol-17O achieves quantification across ethanol concentrations of 1-20% in retail gasoline with dimethyl sulfone as an internal standard [1].

Quantitative NMR Fuel analysis Oxygenate detection

17O NMR Chemical Shift Resolution: Ethanol-17O Differentiates Multiple Oxygenates Simultaneously

Using ethanol-17O as an oxygen-specific probe, ¹⁷O QNMR achieves simultaneous detection and quantification of five distinct oxygenates—methanol, ethanol, 2-propanol, tert-butyl alcohol, and methyl tert-butyl ether (MTBE)—in a single gasoline sample. The ¹⁷O chemical shift dispersion enables unambiguous identification based on corrected δ¹⁷O values, including neat MTBE (δO 18.1) and neat di-n-butyl ether (δO 3.9) as reference points [1]. The method also allows rapid identification of unexpected oxygenates such as acetates and ketones found as contaminants in some retail gasoline samples [1].

NMR spectroscopy Oxygenate identification Fuel contaminant analysis

Quadrupolar Relaxation Advantage: Ethanol-17O Enables Rapid Quantitative NMR Acquisition

The ¹⁷O nucleus in ethanol-17O possesses a nuclear spin I = 5/2, conferring a quadrupole moment that interacts with local electric field gradients to produce extremely short T₁ and T₂ relaxation times in the millisecond range [1]. For neat ¹⁷O-enriched ethanol at room temperature, the oxygen relaxation time (T₁) is approximately 3.0 ms [2]. This rapid relaxation enables short repetition times in NMR experiments, facilitating high signal averaging within practical acquisition times—a critical advantage for quantitative NMR (QNMR) applications where signal-to-noise ratio determines quantification limits [1].

NMR relaxation Quantitative analysis Isotope tracer

Isotopic Purity and Assay Specifications: Ethanol-17O vs Ethanol-18O Procurement Considerations

Commercial ethanol-17O is supplied at 20 atom % ¹⁷O enrichment with 99% chemical purity (CP grade), producing a molecular weight of 46.27 by atom % calculation and an M+1 mass shift detectable by mass spectrometry . In comparison, ethanol-18O is commercially available at 95 atom % ¹⁸O enrichment . The lower enrichment of ethanol-17O reflects the technical challenges and cost of ¹⁷O isotope separation, as ¹⁷O natural abundance is only 0.037% compared to 0.204% for ¹⁸O [1]. Despite lower enrichment, 20 atom % ¹⁷O provides sufficient NMR sensitivity enhancement (approximately 540-fold over natural abundance) for practical QNMR applications .

Stable isotope procurement Isotopic purity NMR sensitivity

Hydrogen Bonding Probe Capability: 17O NMR Chemical Shift Sensitivity in Ethanol-17O

The ¹⁷O NMR chemical shift of ethanol-17O is highly sensitive to the electronic environment around the oxygen nucleus, providing a direct measure of hydrogen bonding strength and dynamics in ethanol solutions and ethanol-water mixtures [1]. This sensitivity enables ¹⁷O NMR to serve as a probe for investigating hydrogen bonding networks, solution structure, and molecular association phenomena [1]. The effect is measurable: in aqueous ethanol solutions at 298 K, the ¹⁷O NMR linewidth varies with pH and solution composition, providing a potential index for assessing the aging of distilled spirits [2].

Hydrogen bonding Solution chemistry NMR chemical shift

Ethanol-17O Optimal Application Scenarios: Where Oxygen-Specific Detection Delivers Definitive Value


Regulatory Fuel Oxygenate Quantification in Petroleum Laboratories

Petroleum testing laboratories analyzing compliance with renewable fuel standards requiring ethanol quantification in gasoline (typically 1-20% v/v) benefit from ethanol-17O-enabled ¹⁷O QNMR. The method provides exclusive oxygenate detection without hydrocarbon matrix interference, eliminating the sample cleanup and chromatographic separation required by ASTM D4815 or D5599 GC methods. Quantification using dimethyl sulfone internal standard achieves accuracy comparable to reference methods while reducing per-sample analysis time [1].

Multi-Oxygenate Contaminant Screening in Fuel Quality Control

Fuel quality control operations requiring simultaneous identification and quantification of multiple oxygenates (methanol, ethanol, 2-propanol, tert-butyl alcohol, MTBE) can employ ethanol-17O as a reference standard for ¹⁷O QNMR method development. A single NMR acquisition identifies all five oxygenates and flags unexpected contaminants such as acetates and ketones—capabilities not achievable with unlabeled ethanol or single-isotope carbon/hydrogen tracers [1].

Hydrogen Bonding and Solution Structure Investigation in Academic and Industrial Formulation Research

Physical chemistry and pharmaceutical formulation laboratories investigating hydrogen bonding dynamics, ethanol-water mixture structure, or molecular association phenomena use ethanol-17O as a direct oxygen-environment probe. The ¹⁷O NMR chemical shift and linewidth respond sensitively to hydrogen bonding strength, providing structural information inaccessible to ¹³C-labeled or deuterated ethanol isotopologues. This application is particularly valuable for studying alcohol-based drug delivery vehicles and solvent system optimization [1][2].

17O NMR Method Development and Reference Standard Applications

NMR spectroscopy facilities developing quantitative ¹⁷O NMR methods or calibrating ¹⁷O detection parameters use ethanol-17O as a convenient liquid reference standard. With its known T₁ of ~3.0 ms at room temperature, ethanol-17O serves as an ideal test compound for optimizing acquisition parameters (pulse width, relaxation delay, spectral width) on ¹⁷O-capable NMR spectrometers before applying methods to more complex ¹⁷O-labeled analytes [1].

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